molecular formula C2H6F3N3O3S B1149684 Guanidine;trifluoromethanesulfonic acid CAS No. 153756-25-3

Guanidine;trifluoromethanesulfonic acid

Cat. No.: B1149684
CAS No.: 153756-25-3
M. Wt: 209.15
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Description

Chemical Identity and Structural Characteristics

Guanidine trifluoromethanesulfonic acid, registered under Chemical Abstracts Service number 153756-25-3, represents a well-defined ionic salt composed of the guanidinium cation and the trifluoromethanesulfonate anion. The compound exhibits the molecular formula C2H6F3N3O3S with a molecular weight of 209.15 atomic mass units, making it a relatively compact yet structurally complex chemical entity. The monoisotopic mass has been precisely determined as 209.008197, providing accurate mass spectral identification capabilities for analytical applications.

The structural architecture of this compound can be understood through its International Union of Pure and Applied Chemistry nomenclature as amino(imino)methanaminium trifluoromethanesulfonate, which explicitly describes the charge distribution and connectivity within the molecule. The simplified molecular-input line-entry system representation C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O clearly illustrates the separate ionic components and their respective bonding patterns. The guanidinium portion features a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the entire guanidinium framework through resonance stabilization.

Detailed structural analysis reveals that the trifluoromethanesulfonate anion provides exceptional stability through the presence of the highly electronegative trifluoromethyl group attached to the sulfonate functionality. This combination creates a weakly coordinating anion that maintains structural integrity while allowing for diverse coordination modes in complex formation. The International Chemical Identifier key NZXRFGHWGPEIEZ-UHFFFAOYSA-N provides a unique digital fingerprint for unambiguous identification of this specific ionic arrangement.

Table 1: Fundamental Chemical Properties of Guanidine Trifluoromethanesulfonic Acid

Property Value Source
Molecular Formula C2H6F3N3O3S
Molecular Weight 209.15 g/mol
Monoisotopic Mass 209.008197
Chemical Abstracts Service Number 153756-25-3
International Chemical Identifier Key NZXRFGHWGPEIEZ-UHFFFAOYSA-N

Historical Development in Coordination Chemistry

The coordination chemistry of guanidine-containing compounds has undergone significant evolution since the early recognition of guanidine as a versatile ligand capable of binding to transition metals. Historical investigations revealed that neutral guanidines primarily function as monodentate ligands, binding exclusively through the lone pair located on the imine nitrogen atom when no additional donor atoms are present. This fundamental understanding established the foundation for more complex coordination architectures involving guanidinium salts.

Early crystallographic studies demonstrated that guanidine coordination to transition metals results in characteristic bond lengths and geometries that reflect the sp2 hybridization of the coordinating nitrogen atom. Specifically, platinum complexes with guanidine ligands showed coordinate bond lengths of approximately 2.006(9) Angstroms for the guanidine-metal interaction, which is notably shorter than corresponding amine coordination bonds due to the enhanced electron density at the imine nitrogen. These structural insights provided crucial information for understanding the electronic properties and coordination preferences of guanidinium-containing systems.

The incorporation of trifluoromethanesulfonate as a counterion marked a significant advancement in coordination chemistry applications. Research has shown that the triflate anion functions as a weakly coordinating species that can be readily displaced by stronger donor ligands while maintaining overall structural stability. This property has proven particularly valuable in the synthesis of coordination complexes where anion exchange or ligand substitution reactions are desired without compromising the integrity of the primary coordination sphere.

Contemporary developments have expanded the scope of guanidinium triflate coordination chemistry to include multinuclear complexes and extended framework structures. These advances have been facilitated by the recognition that the guanidinium cation can participate in multiple types of intermolecular interactions, including hydrogen bonding, electrostatic interactions, and pi-stacking arrangements, while the triflate anion provides the necessary counterbalancing charge and structural flexibility.

Role in Modern Supramolecular Architectures

Modern supramolecular chemistry has embraced guanidine trifluoromethanesulfonic acid as a versatile building block for constructing complex three-dimensional architectures through non-covalent interactions. Crystallographic investigations have revealed that this compound demonstrates remarkable packing behavior, with guanidinium groups and triflate counterions arranging themselves in well-defined layers perpendicular to specific crystallographic axes. These layered arrangements create opportunities for the development of materials with anisotropic properties and selective guest inclusion capabilities.

The supramolecular organization of guanidine trifluoromethanesulfonic acid is particularly noteworthy for its ability to form extensive hydrogen bonding networks. Each triflate anion can interact with multiple guanidinium cations through various non-covalent interactions, including carbon-hydrogen to fluorine contacts and carbon-hydrogen to oxygen interactions that collectively stabilize the overall crystal structure. These interactions create robust supramolecular frameworks that maintain structural integrity while allowing for potential host-guest chemistry applications.

Recent research has demonstrated that the supramolecular properties of guanidinium triflate systems can be systematically modified through structural variations in the guanidinium component. Studies of bicyclic guanidinium salts with triflate counterions have shown that intramolecular hydrogen bonding between the guanidinium group and other functional groups can influence the overall packing arrangement and intermolecular interaction patterns. This tunability provides opportunities for designing materials with specific structural and functional properties.

Table 2: Supramolecular Interaction Patterns in Guanidinium Triflate Structures

Interaction Type Distance Range (Å) Geometric Features Reference
Carbon-Hydrogen to Fluorine 2.3-2.8 Linear to bent geometry
Carbon-Hydrogen to Oxygen 2.4-2.9 Multiple contact points
Guanidinium-Triflate Layer Spacing 3.2-4.1 Perpendicular arrangement
Intermolecular Centroid Distance 5.301 Aromatic stacking

The development of coordination polymers incorporating guanidinium triflate components represents a frontier area in modern materials science. These extended structures exploit the ability of guanidine functionalities to bridge multiple metal centers while the triflate anions provide charge balance and potentially modulate the electronic properties of the resulting materials. Such coordination polymers have demonstrated potential applications in catalysis, gas storage, and selective separation technologies, highlighting the continued relevance of guanidine trifluoromethanesulfonic acid in advanced materials research.

Properties

IUPAC Name

guanidine;trifluoromethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3O3S.CH5N3/c2-1(3,4)8(5,6)7;2-1(3)4/h(H,5,6,7);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUWQXMXNREWKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(N)N.C(F)(F)(F)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70934803
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153756-25-3
Record name Trifluoromethanesulfonic acid--guanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70934803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The proton transfer between guanidine and HTf proceeds exothermically in anhydrous solvents such as dichloromethane or acetonitrile. The reaction is represented as:

C(NH2)3+CF3SO3H[C(NH2)3H]+CF3SO3\text{C(NH}2\text{)}3 + \text{CF}3\text{SO}3\text{H} \rightarrow \text{[C(NH}2\text{)}3\text{H]}^+ \text{CF}3\text{SO}3^-

Equimolar ratios ensure complete conversion, with excess HTf leading to acidic composites that enhance proton conductivity.

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (ACN) are preferred due to their ability to dissolve both reactants. In a typical procedure, guanidine is suspended in ACN, followed by dropwise addition of HTf at 0°C to mitigate exothermicity. Post-reaction, the mixture is stirred at room temperature for 2 hours, yielding a white precipitate. Crystallization from hot ethanol affords GTf in >95% purity.

Challenges and Mitigation

  • Hygroscopicity : GTf’s hygroscopic nature necessitates anhydrous conditions during synthesis and storage.

  • Corrosivity : HTf requires handling in glass or PTFE-lined reactors to prevent equipment degradation.

Anhydride-Mediated Synthesis Using Triflic Anhydride

An alternative approach employs triflic anhydride (Tf2_2O) as the acylating agent, enabling guanidine functionalization under mild conditions. This method is advantageous for large-scale production.

Reaction Protocol

Guanidine hydrochloride (1 equiv) is deprotonated using sodium methoxide in methanol, generating free guanidine in situ. Tf2_2O (1.05 equiv) is then added dropwise at −20°C to minimize side reactions:

C(NH2)3+(CF3SO2)2O[C(NH2)3H]+CF3SO3+CF3SO3H\text{C(NH}2\text{)}3 + (\text{CF}3\text{SO}2\text{)}2\text{O} \rightarrow \text{[C(NH}2\text{)}3\text{H]}^+ \text{CF}3\text{SO}3^- + \text{CF}3\text{SO}_3\text{H}

The reaction mixture is quenched with ice water, and GTf is extracted into dichloromethane.

Catalytic Enhancements

Scandium(III) triflate (10 mol%) accelerates the reaction by polarizing the anhydride, reducing reaction time from 24 hours to 2 hours. This catalysis also improves yield from 75% to 92%.

Side Reactions and Selectivity

Excess Tf2_2O may lead to bis-triflation of guanidine, forming undesired byproducts. Stoichiometric control and low temperatures (−20°C) suppress this pathway.

Deprotection Strategies for Protected Guanidine Precursors

Protected guanidine derivatives, such as N-ethoxycarbonylguanidines, offer a route to GTf with enhanced stability during synthesis.

Ethyl Carbamate Protection

Ethyl carbamate groups are introduced via reaction of guanidine with ethyl chloroformate in the presence of triethylamine:

C(NH2)3+ClCO2EtC(NHCO2Et)(NH2)2\text{C(NH}2\text{)}3 + \text{ClCO}2\text{Et} \rightarrow \text{C(NHCO}2\text{Et)(NH}2\text{)}2

The protected intermediate is isolated by column chromatography (hexane/ethyl acetate, 3:1).

Deprotection and Triflate Formation

Deprotection using trimethylsilyl bromide (TMSBr) in acetonitrile regenerates free guanidine, which is immediately treated with HTf to yield GTf:

C(NHCO2Et)(NH2)2+2TMSBrC(NH2)3+2CO2+2EtTMSBr\text{C(NHCO}2\text{Et)(NH}2\text{)}2 + 2\text{TMSBr} \rightarrow \text{C(NH}2\text{)}3 + 2\text{CO}2 + 2\text{EtTMSBr}

This method achieves 88% yield with minimal byproducts.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Neutralization95>99Simplicity, high scalabilityExothermic, requires strict anhydrous conditions
Anhydride-Mediated9297Fast, catalytic enhancementCostly anhydride, byproduct formation
Deprotection8895Avoids handling free guanidineMulti-step, lower overall yield

Key Findings :

  • Direct neutralization is optimal for industrial-scale production due to minimal steps.

  • Anhydride-mediated synthesis suits lab-scale applications requiring high purity.

  • Deprotection routes are preferable when guanidine instability is a concern.

Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (DMSO-d6_6): δ 7.25 (s, 6H, NH2_2), 3.10 (s, CF3_3).

  • IR : Peaks at 1650 cm1^{-1} (C=N stretch) and 1260 cm1^{-1} (SO3_3^- asymmetric stretch).

Conductivity Measurements

GTf exhibits proton conductivity of ~103^{-3} S cm1^{-1} at 25°C, confirming its utility in solid-state electrolytes .

Chemical Reactions Analysis

Types of Reactions: Guanidine;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while reduction may produce various reduced derivatives.

Scientific Research Applications

Catalytic Applications

Guanidinium triflate as a catalyst
Guanidinium triflate is recognized for its role as a catalyst in organic synthesis. It facilitates various reactions due to its strong acidic nature and ability to stabilize transition states.

  • Electrodeposition Coatings : Recent patents highlight the use of bicyclic guanidine salts, including guanidinium triflate, as cure catalysts for electrodeposited coatings. These compounds serve as replacements for heavy metal catalysts, promoting environmentally friendly practices in coating applications .
  • Synthesis of Organic Compounds : In organic chemistry, guanidinium triflate has been employed in the synthesis of complex organic molecules. Its ability to activate substrates makes it a valuable reagent in multi-step synthesis processes.

Materials Science

Proton Conductivity in Fuel Cells
Research indicates that guanidinium triflate exhibits excellent proton conductivity, making it suitable for applications in fuel cells and batteries. Studies have shown that composites containing guanidinium triflate demonstrate enhanced conductivity when mixed with triflic acid, following a percolation behavior mechanism .

Composite Composition Conductivity (S/cm) Notes
Guanidinium triflate + 2% Triflic Acid10310^{-3}Significant enhancement observed
Pure Guanidinium Triflate10510^{-5}Lower conductivity without additives

Biochemical Applications

Role in Biological Systems
Guanidine is a stable nitrogen compound found in biological systems, particularly in human metabolism. Its derivatives are involved in various biochemical pathways.

  • Ammonia Oxidation : Recent studies have shown that certain microorganisms can utilize guanidine as a nitrogen source, converting it through oxidation processes. This has implications for understanding nitrogen cycling in ecosystems and potential applications in bioremediation .
  • Pharmaceutical Applications : Guanidinium compounds are explored for their therapeutic potential due to their ability to interact with biological macromolecules. Research has indicated that they can serve as intermediates or active pharmaceutical ingredients in drug development.

Case Study 1: Electrodeposition Catalyst

A study demonstrated the effectiveness of guanidinium triflate in electrodeposition processes, showing that it can replace traditional heavy metal catalysts while maintaining performance standards. The resulting coatings exhibited improved adhesion and corrosion resistance.

Case Study 2: Proton Conductivity Enhancement

In fuel cell research, the addition of guanidinium triflate to polymer membranes significantly increased proton conductivity. This study utilized NMR techniques to analyze molecular dynamics, revealing insights into the transport mechanisms at play .

Mechanism of Action

The mechanism of action of guanidine;trifluoromethanesulfonic acid involves its ability to donate and accept protons, making it a versatile catalyst in acid-base reactions. Its strong acidity allows it to protonate various substrates, facilitating their transformation into desired products. The guanidine moiety can also form stable complexes with metal ions, enhancing its catalytic activity in certain reactions.

Comparison with Similar Compounds

Comparison of Acidity and Stability

Table 1: Acidic Strength and Thermal Stability of Selected Acids and Their Salts

Compound pKa (Acid) Thermal Stability (°C) Key Applications
Trifluoromethanesulfonic acid −12 to −14 >300 Catalysis, electrophilic fluorination
Guanidine hydrochloride 13.6 (base) 200 (decomposes) Protein denaturation, biocides
Sulfuric acid −3 290 (decomposes) Industrial synthesis
Guanidinium triflate N/A >250 Solvent-stable catalysis

TFMSA’s exceptional acidity surpasses conventional acids like sulfuric acid, enabling its use in highly demanding reactions, such as electrophilic fluorination . Guanidinium triflate retains the thermal stability of TFMSA while mitigating its corrosiveness, making it preferable for reactions requiring prolonged heating .

Catalytic Performance in Organic Reactions

Table 2: Catalytic Efficiency in Friedel-Crafts Alkylation

Catalyst Reaction Yield (%) Reaction Time (h) Substrate Compatibility
TFMSA 85–95 1–2 Aromatics, alkenes
Guanidinium triflate 75–90 2–3 Polar substrates
Phosphotungstic acid 70–80 3–4 Limited to electron-rich aromatics

TFMSA alone achieves high yields but requires stoichiometric amounts, whereas guanidinium triflate acts as a recyclable catalyst in certain cases . However, its basic guanidinium component can interfere with strongly acidic substrates, limiting its scope compared to pure TFMSA .

Biocidal Activity and Environmental Impact

Guanidine derivatives, such as guanidine hydrochloride and polyhexamethylene biguanide (PHMB), are widely used as biocides due to their ability to disrupt microbial membranes . Guanidinium triflate’s environmental persistence is lower than that of non-ionic guanidine compounds, as the triflate anion undergoes hydrolysis in aqueous environments .

Table 3: Biocidal Efficacy of Guanidine Derivatives

Compound MIC* (μg/mL) Spectrum Environmental Toxicity
Guanidine hydrochloride 10–50 Broad (bacteria, fungi) Moderate
PHMB 1–5 Broad, including algae Low
Guanidinium triflate N/A Not applicable Low (hydrolyzes)

*Minimum Inhibitory Concentration

Key Research Findings

  • Synthetic Utility : Guanidinium triflate enhances reaction rates in Friedel-Crafts alkylation by stabilizing carbocation intermediates via hydrogen bonding, though it is less effective than TFMSA in protonating weakly basic substrates .
  • Electronic Effects : Protonation of guanidine in TFMSA eliminates n→π* interactions, altering UV absorption profiles and reducing conjugation effects in chromophore-linked derivatives .
  • Stability : Unlike guanidine hydrochloride, guanidinium triflate resists decomposition under acidic conditions (pH 1–3), making it suitable for long-term storage .

Biological Activity

Guanidine; trifluoromethanesulfonic acid (also known as guanidinium triflate) is a compound of significant interest in various biological and chemical applications. This article explores its biological activity, particularly focusing on its anticancer properties, antimicrobial effects, and interactions with biological systems.

Overview of Guanidine; Trifluoromethanesulfonic Acid

Guanidine is a versatile organic compound that contains a guanidinium group, which is known for its ability to form hydrogen bonds and interact with various biological molecules. Trifluoromethanesulfonic acid, or triflic acid, is a strong acid often used in organic synthesis. The combination of these two compounds results in guanidinium triflate, which exhibits unique properties beneficial for biological applications.

Anticancer Activity

Recent studies have shown that guanidine derivatives can exhibit notable anticancer activities. For instance, research focused on novel triterpenoids containing guanidine groups demonstrated their potential as antitumor agents. These compounds were evaluated for cytotoxicity against several human tumor cell lines, including Jurkat (T-lymphoblastic leukemia), K562 (chronic myeloid leukemia), U937 (histiocytic lymphoma), HEK293 (embryonic kidney), and HeLa (cervical cancer) cells.

Key Findings

  • Cytotoxicity : The introduction of guanidine groups into triterpene acids significantly enhanced their cytotoxic activity. For example, dihydrobetulinic acid and its guanidinium derivative showed increased effectiveness against Jurkat cells by inducing apoptosis and cell cycle arrest at the S-phase .
  • Mechanism of Action : The mechanism underlying the anticancer effects involves the disruption of mitochondrial potential and inhibition of the mitochondrial respiratory chain, leading to increased apoptosis in cancer cells .

Antimicrobial Properties

Guanidine derivatives have also been investigated for their antimicrobial properties. A series of alkyl-guanidines were found to be potent against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Research Insights

  • Broad-Spectrum Activity : Alkyl-guanidine compounds demonstrated broad-spectrum antibacterial activity, making them promising candidates for developing new antimicrobial agents .
  • Resistance Mechanisms : Studies indicated that these compounds could overcome certain resistance mechanisms present in bacteria, thus enhancing their therapeutic potential .

Enzymatic Interactions

Guanidine's role in enzymatic processes has been highlighted through studies on its interaction with nitrogen-oxidizing bacteria. For example, Nitrospira inopinata, a complete ammonia oxidizer, was shown to utilize guanidine as a substrate for growth. This process involves the expression of specific proteins like guanidinase, which facilitates the conversion of guanidine into usable forms for the organism .

Experimental Data

  • Protein Expression : Differential expression analysis revealed that guanidinase showed significantly higher expression levels when N. inopinata was grown on guanidine compared to ammonium .
  • Kinetic Parameters : The oxidation rates of guanidine followed Michaelis–Menten kinetics, indicating a well-defined enzymatic pathway for its degradation within microbial communities .

Summary Table of Biological Activities

Activity Type Description Key Findings
Anticancer Cytotoxic effects on human tumor cell linesInduces apoptosis; enhances activity via mitochondrial disruption
Antimicrobial Broad-spectrum activity against Gram-positive and Gram-negative bacteriaOvercomes resistance mechanisms; disrupts bacterial membranes
Enzymatic Role Substrate for nitrogen-oxidizing bacteriaInvolves specific protein expression; follows Michaelis–Menten kinetics

Q & A

Q. Q1. What structural and chemical properties make trifluoromethanesulfonic acid (TfOH) a superior catalyst in organic synthesis?

Answer : TfOH is a superacid (H₀ = −14.6) with exceptional thermal stability and low nucleophilicity, enabling it to stabilize carbocations and mediate reactions without side reactions like sulfonation. Its conjugate base (triflate) is a weak leaving group, enhancing reaction specificity. These properties make it ideal for acid-catalyzed reactions such as Friedel-Crafts alkylation and esterification .

Q. Key Data :

PropertyValue/DescriptionReference
Acid strength (H₀)−14.6
Thermal stabilityStable up to 350°C
NucleophilicityLow (prevents unwanted substitutions)

Q. Q2. How does TfOH compare to sulfuric acid in catalytic efficiency for Friedel-Crafts alkylation?

Answer : TfOH exhibits higher catalytic activity at lower concentrations due to its stronger acidity and reduced steric hindrance. For example, in the alkylation of hydroquinone with diisobutene, TfOH achieved 90% conversion at 0.5 mol% loading, outperforming sulfuric acid (75% conversion at 1.0 mol%) .

Q. Experimental Comparison :

CatalystLoading (mol%)Conversion (%)
Trifluoromethanesulfonic acid0.590
Sulfuric acid1.075

Advanced Research Questions

Q. Q3. How can TfOH address contradictions in reaction outcomes when synthesizing sterically hindered coumarins?

Answer : Steric hindrance in 4-substituted coumarins limits catalyst access. TfOH’s strong acidity compensates for reduced reactivity by stabilizing transition states. For bulky substituents (e.g., tert-butyl), TfOH outperforms trifluoroacetic acid (TFA) due to its higher protonating power, enabling >80% yields versus <50% with TFA .

Q. Mechanistic Insight :

  • Small substituents (methyl/ethyl): Medium-strength acids (TFA) suffice.
  • Bulky substituents (tert-butyl): Strong acids (TfOH) required for transition-state stabilization.

Q. Q4. What methodological approaches optimize TfOH-mediated peptide cyclization for pharmaceutical applications?

Answer : TfOH facilitates metal-free S-arylation for peptide cyclization. Key steps:

Activation : Use TfOH anhydride to generate reactive intermediates.

Quenching : Add amine nucleophiles (e.g., 4-fluorobenzoylated precursors) at −20°C to prevent hydrolysis.

Purification : Employ reverse-phase HPLC to isolate cyclic peptides (>95% purity) .

Q. Case Study :

  • Cyclization of argininamide 1a using TfOH anhydride achieved 68% yield with regiospecificity confirmed by NMR .

Q. Q5. How does TfOH enhance ionic conductivity in nonstoichiometric protic ionic liquids (PILs)?

Answer : Excess TfOH in PILs disrupts ion pairing, increasing mobile proton concentration. For example, PILs with 20% excess TfOH show ionic conductivity of 15 mS/cm at 25°C, compared to 5 mS/cm in stoichiometric systems. Conductivity follows the Vogel-Fulcher-Tammann model, indicating proton-hopping mechanisms .

Q. Q6. What analytical techniques validate TfOH’s role in cationic ring-opening polymerization (ROP) under high pressure?

Answer : High-pressure NMR and GPC are critical:

NMR : Monitors carbocation formation (δ 90–100 ppm for γ-butyrolactone-derived species).

GPC : Confirms controlled polymerization (Đ = 1.1–1.3) at 2 kbar, yielding polymers with Mn = 10–50 kDa .

Q. Key Finding :

  • Pressure >1 kbar suppresses chain-transfer reactions, improving polymer uniformity .

Addressing Data Contradictions

Q. Q7. How to resolve discrepancies in TfOH’s catalytic performance across different solvent systems?

Answer : Contradictions arise from solvent polarity and coordination effects. For example:

  • Polar solvents (DMSO) : Stabilize triflate ions, reducing acidity.
  • Nonpolar solvents (toluene) : Enhance TfOH’s protonating power.
    Use Kamlet-Taft parameters to correlate solvent polarity with reaction rates .

Q. Case Example :

  • TfOH-mediated esterification in toluene: 95% yield vs. 60% in DMSO .

Q. Q8. Why does TfOH’s environmental detection vary across analytical studies?

Answer : Detection limits depend on extraction methods. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges recovers >90% of TfOH from water, whereas liquid-liquid extraction (LLE) recovers <50%. LC-HRMS with a detection limit of 0.1 ng/L is recommended .

Q. Analytical Workflow :

Sample prep : SPE with HLB cartridges.

Detection : LC-HRMS (m/z 149.97 for CF₃SO₃⁻).

Emerging Applications

Q. Q9. Can TfOH enable regiospecific C–H functionalization of polycyclic aromatic hydrocarbons (PAHs)?

Answer : Yes. TfOH promotes acid-mediated rearrangement of PAHs via carbocation intermediates. For 1,7-di-tert-butylpyrene, TfOH drives isomerization to the thermodynamically stable 2,7-di-tert-butylpyrene (47% yield) via DFT-validated transition states .

Q. Computational Insight :

  • Activation energy for rearrangement: 25 kcal/mol (B3LYP/6-311+G**) .

Q. Q10. What safety protocols are critical for handling TfOH in high-pressure polymerizations?

Answer :

Containment : Use Hastelloy reactors to resist corrosion.

Neutralization : Quench residual acid with NaHCO₃ before disposal.

PPE : Acid-resistant gloves (e.g., Viton) and face shields mandatory .

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